(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid chemical properties
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid chemical properties
An In-depth Technical Guide to (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: Properties, Synthesis, and Applications
Introduction
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is a bifunctional organic molecule that serves as a highly valuable building block in medicinal chemistry and materials science.[1][] Its structure uniquely combines a sterically hindered piperidine ring with a carboxylic acid moiety. The piperidine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for conferring favorable pharmacokinetic properties.[3] The four methyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, defining its chemical behavior as a non-nucleophilic base and making it a precursor to stable nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, with a focus on its utility for researchers in drug development and chemical synthesis.
Core Chemical and Physical Properties
The fundamental properties of a molecule dictate its handling, reactivity, and suitability for various applications. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is typically available as its hydrochloride salt to improve stability and solubility.[6][7]
Structural and Physicochemical Data
The molecule's identity is defined by its structure and associated physical constants.
Caption: Chemical Structure of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 34635-77-3 (Free base) | [8][9] |
| 52598-90-0 (HCl salt) | [7] | |
| Molecular Formula | C₁₁H₂₁NO₂ | [8] |
| Molecular Weight | 199.29 g/mol (Free base) | |
| 235.75 g/mol (HCl salt) | [6] | |
| Appearance | Solid | [6] |
| IUPAC Name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | [8] |
| InChI Key | KJYVYQNKXSZKFC-UHFFFAOYSA-N (HCl salt) | [6] |
| Solubility | Soluble in Methanol, Water (as HCl salt) | [10] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the four equivalent methyl groups appearing as a sharp singlet, and the protons of the acetic acid moiety. The N-H proton signal may be broad. In related structures, the gem-dimethyl groups appear around 1.1-1.2 ppm, while the ring CH and CH₂ protons resonate between 1.7-2.0 ppm.[11] The CH₂ group of the acetic acid moiety would likely appear as a doublet around 2.3 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the carbons of the piperidine ring, and the carbonyl and methylene carbons of the acetic acid group.
-
Mass Spectrometry : In its hydrochloride salt form, electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ at m/z 199.29 corresponding to the free base.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and an N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this molecule are central to its utility.
General Synthesis Pathway
A common synthetic route starts from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis involves extending the carbon chain at the 4-position, a strategy adaptable from standard organic transformations.
Caption: Plausible synthetic workflow for the target compound.
This pathway leverages well-established reactions. The initial olefination reaction creates a carbon-carbon double bond, which is then reduced along with any potential reduction of the piperidine ring if it were in a nitroxide state. The final hydrolysis step yields the desired carboxylic acid.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the hindered secondary amine and the carboxylic acid.
-
Hindered Amine Reactivity : The steric bulk from the four methyl groups adjacent to the piperidine nitrogen significantly diminishes its nucleophilicity while retaining its basicity (pKa ~10.75 for the parent amine).[5] This makes it an excellent non-nucleophilic base in organic reactions. The most significant reaction of this amine is its oxidation to a stable nitroxide radical, TEMPO.
-
Carboxylic Acid Reactivity : The acetic acid moiety undergoes typical carboxylic acid reactions. It can be readily converted to esters, amides, or acid chlorides, providing a versatile handle for covalently linking the tetramethylpiperidine scaffold to other molecules.
-
Oxidation to 4-Carboxy-TEMPO : The secondary amine can be oxidized using reagents like hydrogen peroxide with a sodium tungstate catalyst to form 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO).[12][13] The resulting product is a stable free radical, a key property exploited in many applications.[14]
Caption: Oxidation of the piperidine nitrogen to a stable nitroxide radical.
Key Applications in Scientific Research
The unique structural features of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its derivatives make them indispensable in several fields.
-
Medicinal Chemistry Building Block : The piperidine motif is a cornerstone in drug design.[3] This compound provides a robust scaffold for synthesizing novel therapeutic agents, with the carboxylic acid group serving as an attachment point for various pharmacophores to explore structure-activity relationships (SAR).[1][15]
-
Spin Labeling for EPR Spectroscopy : The oxidized form, 4-Carboxy-TEMPO, is a widely used spin label.[16] The carboxylic acid allows it to be covalently attached to biomolecules like proteins or peptides.[17] Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the local environment, dynamics, and conformational changes of the labeled biomolecule.[18][19]
-
Antioxidant and Radical Scavenging Studies : Nitroxides like 4-Carboxy-TEMPO are known to react with reactive oxygen species (ROS), making them useful probes for studying oxidative stress in biological systems.[18][20][21]
-
Heterogeneous Catalysis : When immobilized on a solid support (e.g., silica), 4-Carboxy-TEMPO can be used as a recyclable, heterogeneous catalyst for the selective oxidation of alcohols.[13]
Experimental Protocol: Synthesis of 4-Carboxy-TEMPO
This protocol describes the oxidation of the parent amine to its corresponding stable nitroxide radical, a common and critical transformation. This method is adapted from established procedures for TEMPO derivative synthesis.[12]
Objective: To synthesize 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO) from (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid.
Materials:
-
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride (1.0 eq) in deionized water. Neutralize the solution by slowly adding sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Catalyst Addition: Add sodium tungstate dihydrate (0.05 eq) to the solution and stir until it dissolves.
-
Oxidation: Cool the flask in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30%, 1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-Carboxy-TEMPO, which can be further purified by recrystallization if necessary.
Safety and Handling
The hydrochloride salt of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is classified as a warning-level hazard (GHS07), indicating it can be harmful if swallowed.[6] Its oxidized form, 4-Carboxy-TEMPO, is an irritant to the skin, eyes, and respiratory system.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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